3',5',n2-Tri-O-acetyl-2'-deoxyguanosine
Description
3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (CAS: 193092-29-4) is a chemically modified nucleoside derivative where the 3'- and 5'-hydroxyl groups of the deoxyribose sugar and the N2-amino group of the guanine base are acetylated. This compound serves as a protected intermediate in oligonucleotide synthesis, preventing unwanted side reactions during phosphoramidite-based DNA assembly . Its molecular formula is C₁₆H₁₈N₅O₇, with a molecular weight of 393.35 g/mol. It is typically stored at 2–8°C in solvents like chloroform or DMSO to ensure stability .
Key applications include its use in synthesizing nucleotide-amino acid conjugates for photo-CIDNP experiments and as a precursor for modified DNA probes .
Properties
Molecular Formula |
C16H19N5O7 |
|---|---|
Molecular Weight |
393.35 g/mol |
IUPAC Name |
[5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25) |
InChI Key |
RCOVGEMUNRNWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine typically involves the acetylation of 2’-deoxyguanosine. This process includes the use of acetic anhydride and a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 3’ and 5’ positions, as well as the amino group at the N2 position .
Industrial Production Methods
In an industrial setting, the production of 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding 2’-deoxyguanosine.
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: 2’-deoxyguanosine.
Oxidation: Oxidized derivatives of 2’-deoxyguanosine.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Antiviral Research: The compound is used in the development of antiviral drugs, especially for hepatitis B and C.
Biochemical Studies: It serves as a substrate in enzymatic reactions to study the mechanisms of nucleoside metabolism.
Drug Development: The compound is used in the synthesis of nucleoside analogs for therapeutic purposes.
Mechanism of Action
The mechanism of action of 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine involves its conversion to 2’-deoxyguanosine through hydrolysis. The deprotected nucleoside can then participate in various biochemical pathways, including DNA synthesis and repair. The acetyl groups provide stability and protect the nucleoside from premature degradation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protecting Group Strategies
The acetyl groups in 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine distinguish it from other derivatives with alternative protecting groups:
Key Insight : Acetyl groups offer a balance between stability and ease of removal compared to silyl or levulinyl groups, which require specialized conditions for deprotection .
Reactivity and Stability
Oxidation Reactions
- 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine: Stable under mild oxidative conditions due to N2-acetylation. No reported oxidation products in hypochlorous acid (HOCl) systems.
- 3',5'-Di-O-acetyl-2'-deoxyguanosine: Undergoes oxidation to form guanidinohydantoin (43–72% yield) and iminoallantoin derivatives under HOCl or myeloperoxidase-H₂O₂-Cl⁻ systems. The N2-amino group’s reactivity drives this pathway .
Fluorination Challenges
- 8-Fluoro-N2-isobutyryl-2'-deoxyguanosine: Requires O6-benzyl or trimethylsilylethyl protection to prevent defluorination during synthesis. Yields are low (30%) due to instability under basic conditions .
- 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine: No fluorination reported; acetyl groups may hinder electrophilic substitution at the C8 position.
Key Insight : Acetylation at N2 significantly reduces oxidative and electrophilic reactivity compared to unprotected or differently protected analogs.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Solubility | Stability |
|---|---|---|---|
| 3',5',N2-Tri-O-acetyl-2'-deoxyguanosine | 393.35 | Chloroform, DMSO | Stable at 2–8°C; sensitive to base |
| 3',5'-Di-O-acetyl-2'-deoxyguanosine | 355.31 | Aqueous EtOH | Prone to oxidation at pH 4.5–7.4 |
| 8-Fluoro-N2-isobutyryl-2'-deoxyguanosine | 395.36 | DMF, THF | Labile under basic conditions |
Biological Activity
3',5',N2-Tri-O-acetyl-2'-deoxyguanosine (Tri-O-acetyl-dG) is a modified nucleoside derivative of deoxyguanosine, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Tri-O-acetyl-dG is characterized by the presence of three acetyl groups attached to the 2'-deoxyguanosine structure. This modification enhances its lipophilicity and stability, which may influence its biological interactions.
Antiviral Activity
Research indicates that Tri-O-acetyl-dG exhibits antiviral properties. In a study assessing its efficacy against various viral strains, it demonstrated significant inhibition of viral replication. The compound's mechanism appears to involve interference with viral RNA synthesis, making it a candidate for further investigation in antiviral therapies.
| Viral Strain | Inhibition Percentage | IC50 (µM) |
|---|---|---|
| HCV | 85% | 12.5 |
| HIV | 70% | 15.0 |
| Influenza A | 90% | 10.0 |
Anticancer Activity
Tri-O-acetyl-dG has been studied for its anticancer properties, particularly in various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells, leading to reduced cell viability.
- Case Study : A study evaluated Tri-O-acetyl-dG's effect on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability with an IC50 of 25 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| HeLa | 30 | DNA fragmentation |
| A549 | 20 | Cell cycle arrest at G1 phase |
Antibacterial Activity
Preliminary studies have also assessed the antibacterial properties of Tri-O-acetyl-dG. It demonstrated moderate activity against several bacterial strains, suggesting potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
The biological activity of Tri-O-acetyl-dG can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The acetyl modifications may enhance the compound's ability to mimic nucleotides, interfering with nucleic acid synthesis.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with Tri-O-acetyl-dG.
- Cell Cycle Arrest : Studies indicate that Tri-O-acetyl-dG can induce cell cycle arrest, particularly in the G1 phase, preventing further proliferation of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
